6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that combines the structural features of both triazole and benzothiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with azides in the presence of copper catalysts to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine
- 6-(2H-1,2,3-triazol-2-yl)benzo[d]oxazol-2-amine
- 6-(2H-1,2,3-triazol-2-yl)benzo[d]imidazol-2-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the triazole and benzothiazole rings, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
6-(triazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-9-13-7-2-1-6(5-8(7)15-9)14-11-3-4-12-14/h1-5H,(H2,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOSSWHQLJRAOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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